4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline is an organic compound with the molecular formula and a molecular weight of 391.50 g/mol. This compound is characterized by the presence of an isobutoxy group, a phenoxyethoxy group, and a benzyl aniline moiety. It is primarily utilized in scientific research, particularly in proteomics, due to its complex structure and potential biological activity.
The compound can be acquired from various chemical suppliers and databases, such as BenchChem, which provides detailed information on its synthesis and applications.
4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline belongs to the class of aniline derivatives. Anilines are characterized by the presence of an amino group attached to a benzene ring, making them significant in organic chemistry and various industrial applications.
The synthesis of 4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline typically involves multiple steps, which can be summarized as follows:
The reaction conditions for these synthesis steps may vary based on the desired yield and purity. For instance, the coupling reaction typically requires a catalyst such as palladium on carbon or other suitable agents to facilitate bond formation under mild conditions.
The molecular structure of 4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline can be represented as follows:
The InChI key for this compound is provided for database searches: InChI=1S/C25H29NO3/c1-18(2)16-24(19-9-5-6-10-20(19)21(16)26)22-12-14-23(15-13-22)27-17-25(28)29/h5-10,12-15,18H,11,26H2,1-2H3
.
4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline can participate in several chemical reactions:
The specific conditions for these reactions include:
The mechanism of action for 4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline involves its interaction with specific proteins or enzymes in biological systems. It may modulate their activity by binding to active sites or altering conformations. The exact pathways depend on its application context, particularly in proteomics research where it might influence protein interactions and functions.
The physical properties of 4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline include:
Chemical properties include stability under various conditions and reactivity with common reagents. The compound exhibits typical behavior associated with anilines and ether derivatives, such as nucleophilicity due to the amino group and potential electrophilic sites on the aromatic rings.
4-Isobutoxy-N-[4-(2-phenoxyethoxy)benzyl]aniline has several applications in scientific research:
This compound's unique structural features contribute to its versatility across various fields, making it a valuable tool in both academic and industrial research settings.
CAS No.: 7432-25-9
CAS No.: 17087-29-5
CAS No.: 39825-23-5
CAS No.: 40642-83-9
CAS No.:
CAS No.: